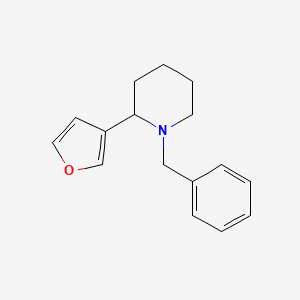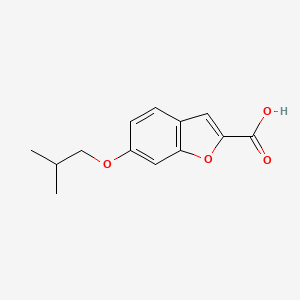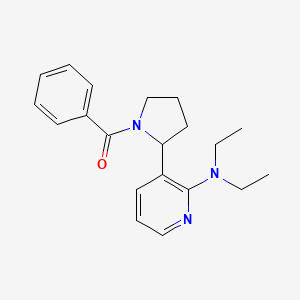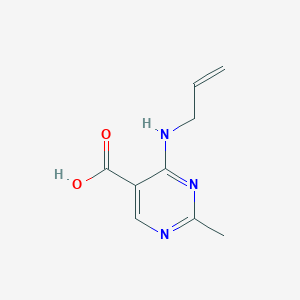
4-(Allylamino)-2-methylpyrimidine-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico es un compuesto orgánico heterocíclico que presenta un anillo de pirimidina sustituido con un grupo alilamino en la posición 4, un grupo metilo en la posición 2 y un grupo ácido carboxílico en la posición 5.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico típicamente implica los siguientes pasos:
Formación del anillo de pirimidina: El anillo de pirimidina se puede sintetizar mediante una reacción de condensación entre un compuesto β-dicarbonílico y un derivado de guanidina.
Introducción del grupo alilamino: El grupo alilamino se puede introducir a través de una reacción de sustitución nucleofílica utilizando alilamina como nucleófilo.
Metilación: El grupo metilo en la posición 2 se puede introducir a través de una reacción de alquilación utilizando un agente metilante adecuado.
Carboxilación: El grupo ácido carboxílico se puede introducir a través de una reacción de carboxilación, a menudo utilizando dióxido de carbono en condiciones de alta presión y temperatura.
Métodos de producción industrial
La producción industrial del ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico puede implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza al tiempo que se minimizan los costos y el impacto ambiental. Las técnicas como la síntesis de flujo continuo y el uso de catalizadores se pueden emplear para mejorar la eficiencia.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo alilamino se puede oxidar para formar los correspondientes derivados oxo.
Reducción: El grupo ácido carboxílico se puede reducir para formar derivados de alcohol.
Sustitución: El grupo alilamino puede participar en reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH₄) y el borohidruro de sodio (NaBH₄) se utilizan comúnmente.
Sustitución: Las reacciones de sustitución nucleofílica se pueden llevar a cabo utilizando reactivos como el hidruro de sodio (NaH) y los haluros de alquilo.
Productos principales
Oxidación: La oxidación del grupo alilamino puede producir derivados oxo.
Reducción: La reducción del grupo ácido carboxílico puede producir derivados de alcohol.
Sustitución: Las reacciones de sustitución pueden producir varios derivados de pirimidina sustituidos.
Aplicaciones Científicas De Investigación
El ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su posible uso en el desarrollo de fármacos, particularmente como un andamiaje para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico implica su interacción con dianas moleculares y vías específicas. El grupo alilamino puede formar enlaces de hidrógeno y otras interacciones con macromoléculas biológicas, influyendo en su función. El compuesto también puede inhibir enzimas o receptores específicos, lo que lleva a sus efectos biológicos observados.
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-amino-2-metilpirimidin-5-carboxílico: Estructura similar pero carece del grupo alilo.
Ácido 2-metilpirimidin-5-carboxílico: Estructura similar pero carece de los grupos alilamino y amino.
Ácido 4-(metilamino)-2-metilpirimidin-5-carboxílico: Estructura similar pero tiene un grupo metilamino en lugar de un grupo alilamino.
Singularidad
El ácido 4-(alilamino)-2-metilpirimidin-5-carboxílico es único debido a la presencia del grupo alilamino, que imparte una reactividad química y una actividad biológica distintas en comparación con sus análogos. El grupo alilamino puede participar en interacciones y reacciones únicas, lo que hace que este compuesto sea valioso para aplicaciones específicas en investigación e industria.
Propiedades
Fórmula molecular |
C9H11N3O2 |
|---|---|
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
2-methyl-4-(prop-2-enylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C9H11N3O2/c1-3-4-10-8-7(9(13)14)5-11-6(2)12-8/h3,5H,1,4H2,2H3,(H,13,14)(H,10,11,12) |
Clave InChI |
KXPHTXSDJSHADU-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)NCC=C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


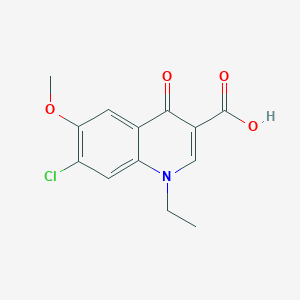
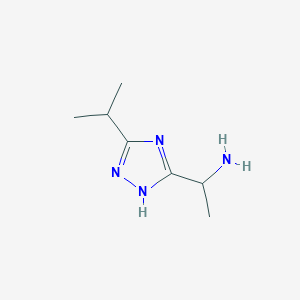
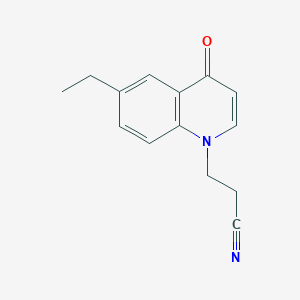
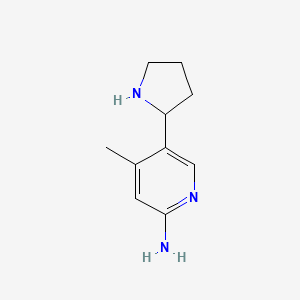

![2-Bromo-6-isopropylbenzo[d]thiazole](/img/structure/B11810234.png)
![6-(tert-Butyl)-3-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11810247.png)

